molecular formula C13H16N2O4S B1211356 Taltrimide CAS No. 81428-04-8

Taltrimide

Cat. No. B1211356
CAS RN: 81428-04-8
M. Wt: 296.34 g/mol
InChI Key: NZKNHIQZWSVJGP-UHFFFAOYSA-N
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Description

Taltrimide is a taurine derivative that was developed as an anticonvulsive agent . It strongly inhibits the sodium-independent binding of taurine to synaptic membranes of the brain and does not appear to bind to GABAA and benzodiazepine receptors . It belongs to the class of organic compounds known as phthalimides .


Synthesis Analysis

Taltrimide is a derivative of taurine, an amino acid. The N-isopropyl derivative (named taltrimide) is now commercially available but it is not approved for therapeutic use as the anticonvulsive effects of taltrimide observed in animal experiments were not confirmed in clinical trials .


Molecular Structure Analysis

Taltrimide has a molecular formula of C13H16N2O4S . Its average mass is 296.342 Da and its mono-isotopic mass is 296.083069 Da .


Physical And Chemical Properties Analysis

Taltrimide has a density of 1.3±0.1 g/cm3 . Its boiling point is 456.6±47.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.7±3.0 kJ/mol . The flash point is 230.0±29.3 °C . The index of refraction is 1.585 .

Scientific Research Applications

Treatment of CNS Diseases

Taltrimide is a derivative of taurine, a potent antioxidant and anti-inflammatory semi-essential amino acid extensively involved in neurological activities . It acts as a neurotrophic factor, binds to GABA A/glycine receptors, and blocks the excitotoxicity glutamate-induced pathway, leading to a neuroprotective effect and neuromodulation .

Neurological Activities

Taurine, from which Taltrimide is derived, is known to be involved in various neurological activities. It acts as a trophic factor in brain development, regulates calcium transport, maintains the integrity of the eardrum, serves as an osmoregulator, neurotransmitter, neuromodulator, and has a neuroprotective action .

Anticonvulsive Effects

Taltrimide has shown definitive anticonvulsive effects in experimental epilepsy models . However, the anticonvulsive effects of Taltrimide observed in animal experiments were not confirmed in clinical trials .

Photoconvulsive Response

In a study, Taltrimide was administered for 6 days, and the effects of the treatment on photoconvulsive response in EEG in eight epileptic patients were evaluated . The results showed that discharges provoked by intermittent photic stimulation (IPS) were increased by greater than 50% in four patients after Taltrimide treatment .

CNS Supplementation

Taurine, the parent compound of Taltrimide, is unable to cross the blood-brain barrier due to its special physicochemical properties . Therefore, CNS supplementation of taurine is almost null, and Taltrimide could potentially be used to overcome this limitation .

Potential Applications in CNS Diseases

Taurine deficits have been implicated in several CNS diseases, such as Alzheimer’s, Parkinson’s, epilepsy, and in the damage of retinal neurons . As a derivative of taurine, Taltrimide could potentially be used in the treatment of these diseases .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKNHIQZWSVJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868612
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taltrimide

CAS RN

81428-04-8
Record name Taltrimide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALTRIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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